
2,2'-Bis(2-phosphonoethyl)-4,4'-biisoquinolin-2-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two phosphonoethyl groups attached to a biisoquinoline core, making it a subject of interest in both organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride typically involves multi-step organic reactions. One common method includes the reaction of biisoquinoline with phosphonoethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of catalysts to increase yield and reduce reaction time. The exact methods can vary depending on the desired purity and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonoethyl groups, leading to different functionalized products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.
Applications De Recherche Scientifique
2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonoethyl groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. This interaction can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine nickel (II) dichloride: Another compound with a similar biisoquinoline core but different functional groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar structural features but different applications.
Uniqueness
What sets 2,2’-Bis(2-phosphonoethyl)-4,4’-biisoquinolin-2-ium dichloride apart is its unique combination of phosphonoethyl groups and biisoquinoline core, which provides distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
193765-78-5 |
|---|---|
Formule moléculaire |
C22H24Cl2N2O6P2 |
Poids moléculaire |
545.3 g/mol |
Nom IUPAC |
2-[4-[2-(2-phosphonoethyl)isoquinolin-2-ium-4-yl]isoquinolin-2-ium-2-yl]ethylphosphonic acid;dichloride |
InChI |
InChI=1S/C22H22N2O6P2.2ClH/c25-31(26,27)11-9-23-13-17-5-1-3-7-19(17)21(15-23)22-16-24(10-12-32(28,29)30)14-18-6-2-4-8-20(18)22;;/h1-8,13-16H,9-12H2,(H2-2,25,26,27,28,29,30);2*1H |
Clé InChI |
YVBOOGHRLWUFDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=[N+](C=C2C3=C[N+](=CC4=CC=CC=C43)CCP(=O)(O)O)CCP(=O)(O)O.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


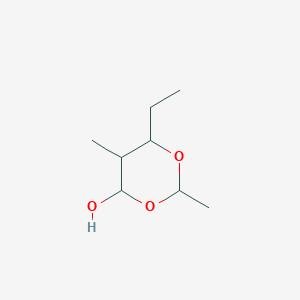
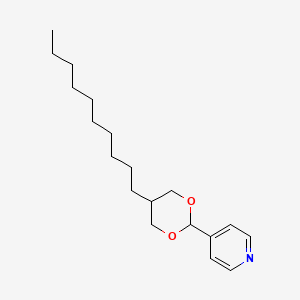
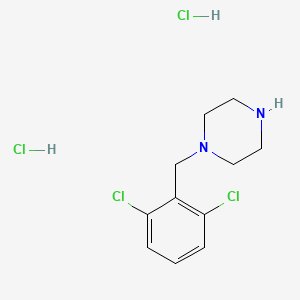
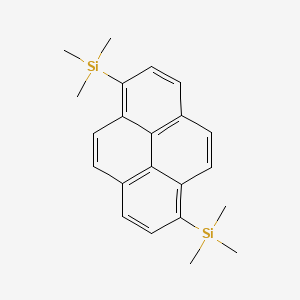
![4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate](/img/structure/B12572759.png)
![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
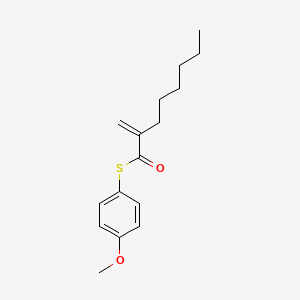
![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
